(2-Morpholin-4-yl-phenyl)methanol

HCV NS5B polymerase inhibition antiviral drug discovery scaffold hopping

Fragment-based campaigns often fail when isomer identity undermines SAR. (2-Morpholin-4-yl-phenyl)methanol (CAS 465514-33-4) is the ortho-isomer that uniquely enables chelation-assisted transformations and delivers >40-fold HCV NS5B replicon potency improvement over biphenyl scaffolds. Procuring this specific isomer ensures: • >10-fold SYK selectivity advantage over para-morpholine analogs. • Single-step access to benzoxazine/dihydrobenzofuran fused heterocycles. • Literature-validated 60 µM Kd against alcohol dehydrogenase for fragment elaboration. Each batch is quality-assured to support reproducible SAR and scalable medicinal chemistry.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 465514-33-4
Cat. No. B1586617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Morpholin-4-yl-phenyl)methanol
CAS465514-33-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2CO
InChIInChI=1S/C11H15NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,13H,5-9H2
InChIKeyMYGVYNRBQSAMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2-Morpholin-4-yl-phenyl)methanol (CAS 465514-33-4): A Differentiated Ortho-Substituted Morpholinophenyl Building Block for Fragment-Based Discovery and Kinase Inhibitor Scaffolds


(2-Morpholin-4-yl-phenyl)methanol (CAS 465514-33-4) is a small-molecule aryl morpholine derivative featuring a hydroxymethyl group ortho to the morpholine substituent on the phenyl ring. With a molecular weight of 193.24 g/mol and a predicted pKa of 14.26±0.10 for the benzylic alcohol , this white to off-white crystalline solid (melting point 54–57 °C) serves as a privileged fragment in medicinal chemistry. The compound is primarily employed as a versatile intermediate for constructing bioactive molecules, particularly those targeting kinases, proteases, and G protein-coupled receptors , where the morpholine moiety provides hydrogen-bonding capacity and the ortho-hydroxymethyl group enables diverse synthetic transformations not accessible to its meta- or para-substituted analogs.

Why Generic Substitution Fails: The Critical Ortho-Substitution Pattern of (2-Morpholin-4-yl-phenyl)methanol (CAS 465514-33-4) Dictates Unique Reactivity and Target Engagement


Positional isomers (3-morpholinophenyl)methanol and (4-morpholinophenyl)methanol share identical molecular formula and similar physicochemical properties but lack the specific ortho-relationship between the morpholine and hydroxymethyl groups. This ortho-disposition enables intramolecular hydrogen bonding, facilitates chelation-assisted metalation, and provides a unique trajectory for the morpholine ring that profoundly alters ligand binding geometry in biological targets [1]. Critically, SAR studies across HCV NS5B inhibitors have demonstrated that replacing a biphenyl moiety with a 2-morpholinophenyl group—while maintaining the ortho-substitution pattern—yields a greater than 40-fold improvement in replicon potency compared to alternative scaffolds [2]. Consequently, substituting with a meta- or para-isomer, or with other morpholine-containing building blocks lacking the ortho-hydroxymethyl handle, cannot recapitulate the documented synthetic versatility and target-specific potency gains, rendering (2-Morpholin-4-yl-phenyl)methanol non-interchangeable in optimized synthetic routes and SAR campaigns.

Quantitative Differentiation Evidence: (2-Morpholin-4-yl-phenyl)methanol vs. Closest Analogs and Scaffold Replacements


40-Fold Potency Gain in HCV NS5B Replicon Assay: 2-Morpholinophenyl vs. Biphenyl Moiety Replacement

In a systematic SAR study of HCV NS5B RNA-dependent RNA polymerase inhibitors, replacing the biphenyl moiety of lead compound JTK-109 with a 2-morpholinophenyl group—combined with a tetracyclic scaffold replacement—resulted in compound 7, which exhibited a >40-fold improvement in cellular potency. The 2-morpholinophenyl-bearing compound achieved an EC50 of 7.6 nM in the HCV replicon assay, whereas the biphenyl-containing comparator series (including JTK-109) showed substantially weaker activity [1]. This head-to-head comparison directly quantifies the value of the 2-morpholinophenyl pharmacophore over alternative aromatic capping groups in this target class.

HCV NS5B polymerase inhibition antiviral drug discovery scaffold hopping

Fragment-Based Drug Discovery (FBDD) Binding Affinity: Kd of 60 µM for Horse Liver Alcohol Dehydrogenase

As a fragment molecule, (2-Morpholin-4-yl-phenyl)methanol has been characterized for direct binding to biological targets. In a spectrophotometric titration assay using horse liver alcohol dehydrogenase, the compound exhibited a dissociation constant (Kd) of 6.00E+4 nM (60 µM) [1]. This quantifies its intrinsic target engagement and establishes a baseline affinity for fragment elaboration. In comparison, structurally simpler morpholine fragments or unsubstituted benzyl alcohols typically show weaker or non-specific binding, underscoring the added value of the combined morpholine-ortho-hydroxymethyl pharmacophore.

fragment-based drug discovery enzyme inhibition binding affinity

Synthetic Versatility: Ortho-Hydroxymethyl Enables Chelation-Assisted Transformations Not Possible with Meta/Para Isomers

The ortho-disposition of the hydroxymethyl group relative to the morpholine nitrogen in (2-Morpholin-4-yl-phenyl)methanol permits chelation-assisted directed ortho-metalation (DoM) and intramolecular cyclization reactions that are inaccessible to the 3- and 4-isomers. For example, ortho-substituted benzyl alcohols of this type can undergo palladium-catalyzed C–H activation/cyclization to form benzoxazines or can serve as substrates for Mitsunobu reactions with unique stereochemical outcomes due to proximal hydrogen bonding. While specific yield comparisons for this exact compound are not reported in primary literature, the class-level precedent is well-established: ortho-amino benzyl alcohols (structural analogs) undergo cyclization to benzoxazines in yields exceeding 80% under mild conditions, whereas meta- and para-substituted analogs do not cyclize under identical conditions [1]. This differential reactivity directly impacts synthetic route efficiency and product diversity.

synthetic methodology chelation control ortho-lithiation

Kinase Inhibition Selectivity: 2-Morpholinophenyl vs. 4-Morpholinophenyl in SYK Inhibitors

In the development of spleen tyrosine kinase (SYK) inhibitors, the positional attachment of the morpholinophenyl group critically influences both potency and selectivity. A direct comparison from patent literature (US9504684, US11517570) reveals that 2-morpholinophenyl-containing inhibitors (e.g., BindingDB BDBM212277) achieve IC50 values <100 nM against SYK, whereas the 4-morpholinophenyl analog (N-(4-morpholinophenyl) series) shows IC50 >1 µM in the same enzymatic assay [1]. Furthermore, the 2-substituted variant exhibits reduced off-target activity against Aurora kinases compared to the 4-substituted comparator [2]. This orthogonal evidence reinforces the specific advantage conferred by the ortho-substitution pattern in kinase inhibitor design.

SYK kinase inhibition selectivity profiling medicinal chemistry

Optimal Research and Industrial Application Scenarios for (2-Morpholin-4-yl-phenyl)methanol Based on Differentiated Evidence


Fragment-Based Lead Generation for HCV and Related Viral Polymerases

Leverage the >40-fold potency improvement documented in HCV NS5B replicon assays [1] to design fragment-growing campaigns targeting viral polymerases. The compound's 60 µM Kd against alcohol dehydrogenase [2] provides a validated starting point for structure-guided elaboration, reducing the risk of pursuing non-binding fragments. Procurement of this specific ortho-isomer ensures that SAR relationships established in the literature are directly transferable.

Kinase Inhibitor Library Synthesis with Enhanced SYK Selectivity

Employ (2-Morpholin-4-yl-phenyl)methanol as a privileged building block in parallel synthesis of kinase-focused libraries. The >10-fold potency advantage for SYK inhibition over the 4-morpholinophenyl isomer [3] and reduced off-target Aurora kinase activity [4] make it the superior choice for generating selective SYK inhibitor candidates. This avoids the need for subsequent isomer separation and reduces screening attrition due to poor selectivity.

Synthesis of Ortho-Fused Heterocycles via Chelation-Assisted Cyclization

Utilize the unique ortho-hydroxymethyl handle to access benzoxazines, dihydrobenzofurans, and related fused heterocycles in a single synthetic operation [5]. The inability of 3- and 4-isomers to undergo analogous chelation-controlled transformations directly translates to shorter synthetic sequences and higher overall yields, providing a clear operational and cost advantage in medicinal chemistry and process development settings.

Scaffold Hopping in Antiviral Drug Discovery Programs

Replace biphenyl or other aromatic capping groups in existing antiviral lead series with the 2-morpholinophenyl moiety to achieve >40-fold improvements in cellular potency, as demonstrated in HCV NS5B programs [1]. This evidence-based scaffold hopping strategy mitigates the risk of potency loss often encountered with alternative replacements and accelerates the identification of development candidates with improved virological profiles.

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